
3-Benzyl-3-ethylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-3-ethylazetidine is a four-membered heterocyclic compound featuring a nitrogen atom within its ring structure This compound is part of the azetidine family, known for their significant ring strain and unique reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-ethylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with ethyl bromide, followed by cyclization using a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Benzyl-3-ethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic or ethyl positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Benzyl ketone or benzoic acid derivatives.
Reduction: Benzylamine or ethylamine derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-3-ethylazetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, including drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 3-Benzyl-3-ethylazetidine involves its interaction with specific molecular targets. The compound’s ring strain and functional groups enable it to participate in various biochemical pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Azetidine: A simpler four-membered ring structure without additional substituents.
3-Benzylazetidine: Similar to 3-Benzyl-3-ethylazetidine but lacks the ethyl group.
3-Ethylazetidine: Similar to this compound but lacks the benzyl group.
Uniqueness: this compound stands out due to the presence of both benzyl and ethyl groups, which confer unique chemical properties and reactivity. This dual substitution enhances its potential for diverse applications in synthesis, research, and industry.
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
3-benzyl-3-ethylazetidine |
InChI |
InChI=1S/C12H17N/c1-2-12(9-13-10-12)8-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 |
InChI-Schlüssel |
FAGAKGIEJIYQNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CNC1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


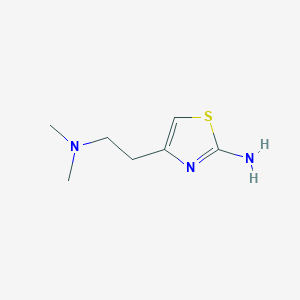
![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)
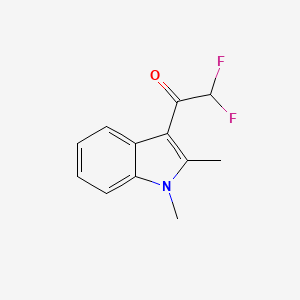
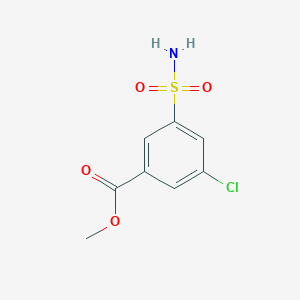



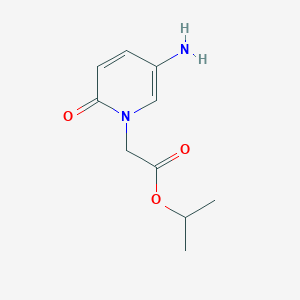
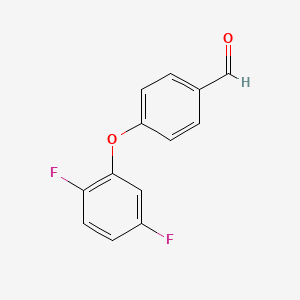
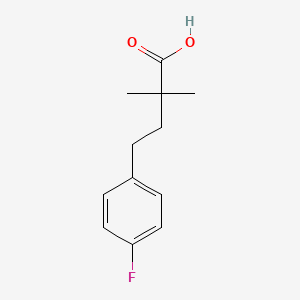
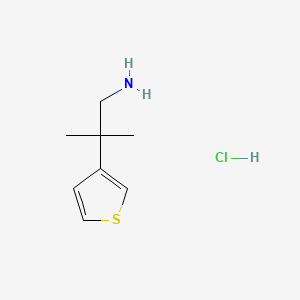
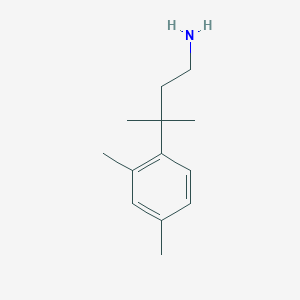
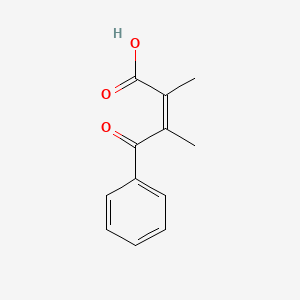
![2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid](/img/structure/B13519911.png)
